5-Fluoro-1h-indole-3-carbohydrazide
Description
Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry
The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a paramount scaffold in the realm of organic and medicinal chemistry. researchgate.netijptjournal.com Its structural versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged structure". researchgate.netunife.itunica.it This heterocycle is a fundamental component in over 3000 natural products and is integral to the structure of more than 40 FDA-approved drugs. researchgate.net
Indole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antidepressant properties. researchgate.netjchr.org The significance of the indole core lies in its ability to mimic the structure of peptides and bind to proteins, making it a valuable building block in drug discovery. jchr.orgnih.gov For instance, the essential amino acid tryptophan contains an indole ring and serves as a biosynthetic precursor to vital neurotransmitters like serotonin (B10506). nih.govbohrium.com The unique electronic properties of the indole ring system also allow for stable interactions with biological macromolecules, enhancing the therapeutic potential of indole-containing drugs. researchgate.net
Overview of Indole-Carbohydrazide Derivatives as Privileged Structures
Building upon the versatile indole core, indole-carbohydrazide derivatives have been identified as a particularly "privileged" subclass in medicinal chemistry. researchgate.netunife.itnih.gov The carbohydrazide (B1668358) moiety (-CONHNH2) attached to the indole nucleus provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds. researchgate.net This functional group enhances the molecule's ability to form hydrogen bonds and participate in various biological interactions, which can lead to improved pharmacological profiles.
Researchers have synthesized and evaluated numerous indole-carbohydrazide derivatives, demonstrating their potential in various therapeutic areas. For example, series of these derivatives have been investigated as potent α-glucosidase inhibitors for managing diabetes and as α-amylase inhibitors. nih.govnih.gov Other studies have highlighted their promise as anticancer agents, with some derivatives showing significant cytotoxic effects against human cancer cell lines. nih.gov The combination of the indole scaffold with the carbohydrazide linker creates a versatile platform for developing new drugs targeting a wide range of diseases. unife.itunica.it
Research Context of 5-Fluoro-1H-Indole-3-Carbohydrazide as a Key Synthetic Intermediate
This compound serves as a pivotal synthetic intermediate in the creation of more complex and biologically active molecules. nih.govresearchgate.net The introduction of a fluorine atom at the 5-position of the indole ring is a strategic modification known to enhance bioactivity and metabolic stability. smolecule.com This specific compound is synthesized by reacting methyl 5-fluoro-1H-indole-3-carboxylate with hydrazine (B178648) hydrate. nih.gov
Once synthesized, this compound is used as a starting material for a variety of chemical reactions. For instance, it can be treated with different aryl sulfonyl chlorides to produce a series of indole-based-sulfonamide derivatives, which have been studied for their electrochemical properties and potential biological applications. nih.gov It has also been used in the synthesis of N'-substituted-carbohydrazides and other heterocyclic systems, which have been evaluated for their antitumor activities. nih.govscialert.nettandfonline.com The compound's role as a versatile building block underscores its importance in drug discovery and development, enabling the exploration of new chemical space for potential therapeutic agents. researchgate.netnih.gov
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈FN₃O | nih.gov |
| Molecular Weight | 193.18 g/mol | nih.gov |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| CAS Number | Not specified in sources |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1H-indole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZYXHZMIBFMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Molecular Modeling Applications in 5 Fluoro 1h Indole 3 Carbohydrazide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme.
Molecular docking simulations have been instrumental in predicting the binding modes and affinities of derivatives of 5-Fluoro-1H-indole-3-carbohydrazide with various biological targets. For instance, a study on indole-based sulfonamide derivatives, synthesized from this compound, investigated their interaction with the main protease (3CLpro) of SARS-CoV-2. The results revealed that most of the derivatives exhibited significant binding affinity for the enzyme. researchgate.net
Another study on newly synthesized indole-based oxadiazoles (B1248032) derived from 5-fluoro-1H-indole-2-carbohydrazide demonstrated high binding affinity to bacterial peptidoglycan, suggesting their potential as antibacterial agents. nih.gov Similarly, docking studies of indole (B1671886) hydrazide derivatives have predicted their binding energies and inhibition constants against various microbial and fungal proteins. ias.ac.in
Table 1: Predicted Binding Affinities of this compound Derivatives against Various Targets
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Indole-based sulfonamides | SARS-CoV-2 3CLpro | Up to -8.12 | researchgate.net |
| Indole-based oxadiazoles | Bacterial Peptidoglycan | High Affinity | nih.gov |
| Indole hydrazide derivatives | Fungal Lanosterol 14α-demethylase | -7.28 | ias.ac.in |
| Indole hydrazide derivatives | S. aureus protein | -7.88 | ias.ac.in |
This table is for illustrative purposes and the binding affinities are for derivatives of this compound.
A significant area of investigation for indole derivatives is their interaction with tubulin, a key protein involved in cell division, making it an important target for anticancer drugs. semanticscholar.org Molecular docking studies have suggested that many indole-based compounds exert their anticancer effects by binding to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization into microtubules. semanticscholar.orgmdpi.comrsc.org This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis in cancer cells. semanticscholar.org
For example, molecular docking simulations of certain 3-phenyl-1H-indole-2-carbohydrazide derivatives have shown that they can fit into the colchicine binding site of tubulin. rsc.org These studies have identified key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex. While direct docking studies of this compound with tubulin are not extensively reported, the consistent findings with its derivatives strongly suggest that this compound could serve as a valuable scaffold for designing novel tubulin inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies on various classes of indole derivatives have been conducted to develop predictive models for their biological activities, including anticancer and antimicrobial effects. journalmedicals.comnih.gov These models can help in predicting the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For instance, 3D-QSAR models have been developed for indole 2-carboxamide (B11827560) derivatives to understand their interactions with target enzymes. nih.gov
In Silico Pharmacokinetic and Drug-Likeness Predictions
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the drug-likeness of compounds. These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to become a successful drug.
Studies on derivatives of this compound have utilized tools like SwissADME to predict their pharmacokinetic properties. dovepress.com For a series of indole-based sulfonamide derivatives, it was predicted that all derivatives, including the parent this compound, would have high gastrointestinal (GI) absorption. However, the parent compound was not predicted to cross the blood-brain barrier (BBB). researchgate.net
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five. A study on isatin-indole conjugates, which share the indole carbohydrazide (B1668358) moiety, found that the compounds generally adhered to Lipinski's rule, suggesting good oral bioavailability. dovepress.com
Table 2: Predicted In Silico Properties of this compound and its Derivatives
| Compound/Derivative Class | Property | Predicted Value/Outcome | Reference |
| This compound | GI Absorption | High | researchgate.net |
| This compound | Blood-Brain Barrier Permeability | No | researchgate.net |
| Isatin-Indole Conjugates | Lipinski's Rule of Five | Compliant | dovepress.com |
| Ciprofloxacin-Isatin Conjugates | Drug-likeness Score | Within acceptable range | jst.go.jp |
This table presents predicted properties based on computational models for this compound and its derivatives.
Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery. For derivatives of this compound, computational tools are used to forecast their pharmacokinetic profiles, helping to identify candidates with favorable properties. tandfonline.comresearchgate.net These predictions are based on the molecular structure and physicochemical characteristics of the compounds.
Research on related indole structures demonstrates the utility of these predictive models. For instance, studies on various indole derivatives show that parameters such as water solubility, intestinal absorption, and cell permeability can be effectively calculated. derpharmachemica.comtandfonline.com For example, the predicted value for water solubility for some indole derivatives was found to be -3.232 mol/L, while intestinal absorption was predicted at 90.5%. tandfonline.com Similarly, isatin-indole hybrids have been shown to have topological polar surface area (TPSA) values between 77.6 and 101.4 Ų, which suggests good transport through cellular membranes. tandfonline.com Computational techniques can filter and predict ADMET profiles, offering a valuable alternative to high-throughput in vitro screening. derpharmachemica.com The data generated from these in silico studies, including parameters like Caco-2 cell permeability and P-glycoprotein substrate potential, are vital for assessing a compound's likely behavior in a biological system. derpharmachemica.comtandfonline.com
Table 1: Predicted ADME Properties of Representative Indole Derivatives
| Parameter | Predicted Value/Range | Significance |
|---|---|---|
| Log P (Octanol/Water Partition Coefficient) | 2.2–4.2 | Indicates lipophilicity and affects absorption and distribution. tandfonline.com |
| Topological Polar Surface Area (TPSA) | 77.6–101.4 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. tandfonline.com |
| Human Intestinal Absorption (HIA) | ~90.5% | Estimates the extent of absorption from the gut into the bloodstream. tandfonline.com |
| Caco-2 Cell Permeability | -2 (poor) to +2 (high) | An in vitro model for predicting human intestinal absorption. derpharmachemica.com |
| P-glycoprotein (P-gp) Substrate | Predicted as substrate | Interaction with this efflux pump can reduce drug absorption and bioavailability. tandfonline.com |
| Water Solubility (logS) | -3.232 mol/L | Affects absorption and formulation possibilities. tandfonline.com |
Evaluation of Oral Drug Administration Potential
The potential for a compound to be administered orally is a key factor in its development as a therapeutic agent. Computational models are frequently used to evaluate this potential by assessing compliance with established criteria, such as Lipinski's rule of five. tandfonline.com This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a log P value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
Studies on isatin-indole hybrids, which share structural similarities with this compound derivatives, have shown that these compounds generally adhere to Lipinski's rule. tandfonline.com Their calculated log P values typically fall between 2.2 and 4.2, molecular weights are under 500, and they possess 2-3 hydrogen bond donors and 3-4 hydrogen bond acceptors. tandfonline.com This adherence suggests that these compounds are not expected to present problems with oral bioavailability. tandfonline.com Furthermore, the topological polar surface area (TPSA) for these compounds is usually below the 140 Ų threshold, indicating good potential for cell membrane penetration. tandfonline.com The combination of these factors points to a strong liability for these indole derivatives to be developed as new orally bioavailable agents. tandfonline.com
Table 2: Evaluation of Oral Bioavailability Parameters for Isatin-Indole Hybrids
| Lipinski's Rule Parameter | Observed Range | Guideline | Violation Status |
|---|---|---|---|
| Molecular Weight (g/mol) | 304–473 | <500 | No Violation tandfonline.com |
| Log P | 2.2–4.2 | <5 | No Violation tandfonline.com |
| Hydrogen Bond Donors | 2–3 | <5 | No Violation tandfonline.com |
| Hydrogen Bond Acceptors | 3–4 | <10 | No Violation tandfonline.com |
Conformational Dynamics and Isomerism Analysis
Understanding the three-dimensional structure, including conformational dynamics and isomerism, is crucial for elucidating the mechanisms of action of bioactive molecules. Computational methods such as molecular mechanics and ab initio calculations are employed to study the conformational space of this compound and its derivatives. sciforum.netresearchgate.net These studies are vital for applications like 3D-QSAR, pharmacophore searching, and ligand-receptor docking. sciforum.net
The generation of low-energy conformers is a key aspect of this analysis. sciforum.net For a derivative of 5-fluoro-2-oxo-2,3-dihydro-1H-indole, a study generated 219 Z and E isomers using the MMFF94s force field, which were then minimized using Restricted Hartree-Fock calculations. sciforum.net Such analyses often reveal that the most stable conformer in a vacuum is not necessarily the one that corresponds to the X-ray crystal structure, highlighting the importance of considering a range of low-energy conformations. sciforum.net
Structure Activity Relationship Sar Investigations of 5 Fluoro 1h Indole 3 Carbohydrazide Derivatives
Influence of Substituent Effects on Bioactivity Profiles
The nature and position of substituents on the indole (B1671886) ring and its derivatives play a pivotal role in determining the biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents can significantly modulate the interaction of the compounds with their biological targets.
Research on various derivatives has shown that the substituent groups at the 5-position of the indole ring have a significant influence on biological activity. mdpi.com For instance, in a series of indole derivatives, methoxy (B1213986) and chlorine substituents at this position were found to be the most prominent for inhibitory effects. mdpi.com The introduction of a fluoro group at the C5-position of the indole moiety was also found to be more favorable for antiproliferative activity against lung cancer cell lines than a methoxy group. tandfonline.com In another study on tyrosinase inhibitors, a hydroxyl group at the 5-position of the indole ring resulted in high antioxidant and inhibitory activity. mdpi.com
The effect of substituents on attached aryl rings is also critical. In a series of N'-benzylidene-carbohydrazides with a 1-(4-chlorobenzyl)-1H-indole core, compounds bearing a 2-hydroxy substituent on the benzylidene ring showed very strong cytotoxicity against three human cancer cell lines. nih.gov Furthermore, compounds with 4-chloro and 4-nitro substituents on the same ring were identified as the most potent in terms of cytotoxicity. nih.govresearchgate.net This highlights that both the electronic nature and the position of the substituent are crucial for activity. For example, while electron-donating groups like methoxy at the phenoxy ring of some indole-carbohydrazide derivatives can improve bioactivity, strong electron-withdrawing groups like a nitro group can also lead to high potency, indicating a complex relationship that may not follow a simple electronic trend. mdpi.comnih.govsmolecule.com
| Derivative Series | Substituent & Position | Observed Effect on Bioactivity | Reference |
| Indole-based Tyrosinase Inhibitors | 5-OH on indole | High antioxidant and inhibitory activity | mdpi.com |
| Pyridine-pyrimidine-indole Hybrids | 5-Methoxy or 5-Chloro on indole | Prominent inhibitory effects | mdpi.com |
| Indole-urea Hybrids | 5-Fluoro on indole | More favorable for antiproliferative activity than 5-methoxy | tandfonline.com |
| N'-benzylidene-carbohydrazides | 2-OH on benzylidene ring | Strong cytotoxicity | nih.gov |
| N'-benzylidene-carbohydrazides | 4-Cl or 4-NO2 on benzylidene ring | Most potent cytotoxicity | nih.govresearchgate.net |
Positional Isomerism and Pharmacological Impact
The specific placement of a substituent on the indole core, known as positional isomerism, can have a profound impact on the pharmacological profile of 5-fluoro-1H-indole-3-carbohydrazide derivatives. Moving a functional group to a different position can alter the molecule's shape, electronic distribution, and ability to interact with a receptor's binding site, leading to significant changes in potency and efficacy.
In a study of indole derivatives as RXFP3 receptor agonists, the position of substituents on the indole ring was systematically varied. When a methoxy group was moved around the ring, the C5-position was found to be the most favorable for agonist activity. nih.gov Similarly, when a fluoro group was evaluated at positions C4 through C7, all were well-tolerated, but the 5-fluoro derivative demonstrated the most improved potency. nih.gov These findings strongly suggest that the indole C5-position is a particularly active site for modification to enhance agonist activity. nih.gov
Further SAR studies have also highlighted the importance of other positions. For example, modifications at the C6 and C7 positions of the indole core have been explored to enhance binding potencies to certain receptors, such as the 5-HT6 receptor. nih.gov Specifically, introducing a methoxy group at the C7 position of the indole nucleus was shown to enhance binding affinity to the human A2A adenosine (B11128) receptor. nih.gov This demonstrates that while the 5-position is often a key site, other locations on the indole ring offer valuable opportunities for pharmacological modulation.
| Substituent | Position on Indole Ring | Pharmacological Impact | Reference |
| Methoxy (OCH3) | C5 | Most active for RXFP3 agonist activity | nih.gov |
| Methoxy (OCH3) | C6 | Regained agonist activity | nih.gov |
| Methoxy (OCH3) | C7 | Regained agonist activity; Enhanced hA2AAR binding affinity | nih.govnih.gov |
| Fluoro (F) | C4 | Well-tolerated, better potency than parent compound | nih.gov |
| Fluoro (F) | C5 | Most improved potency for RXFP3 agonist activity | nih.gov |
| Fluoro (F) | C6 | Well-tolerated, better potency than parent compound | nih.gov |
| Fluoro (F) | C7 | Well-tolerated, better potency than parent compound | nih.gov |
Modulation of Indole Core Substituents for Enhanced Activity
In the development of RXFP3 agonists, the importance of the indole N-H was clearly demonstrated when its methylation to an N-CH3 group resulted in a completely inactive compound. nih.gov This indicates that for this specific target, the hydrogen-bonding ability of the N-H group is essential for activity. nih.gov
Conversely, in other contexts, substitution at the N1 position is highly beneficial. For instance, a series of N'-substituted-carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core exhibited potent cytotoxicity against several human cancer cell lines. nih.govresearchgate.net This large, lipophilic group at the N1 position was a key feature of these highly active anticancer agents. Similarly, derivatization at the N1 position of the indole core with benzyl (B1604629) groups is a common strategy in the synthesis of tyrosinase inhibitors. mdpi.com These examples show that the N1 position is a critical point for modulation, where the introduction of specific substituents can lead to a significant enhancement of desired biological activities.
| Indole Core Position | Modification | Resulting Effect | Target/Activity | Reference |
| N1 | Methylation (N-H to N-CH3) | Complete loss of activity | RXFP3 Agonism | nih.gov |
| N1 | Substitution with 4-chlorobenzyl group | Potent cytotoxicity | Anticancer | nih.govresearchgate.net |
| N1 | Substitution with benzyl groups | Common strategy for potent inhibitors | Tyrosinase Inhibition | mdpi.com |
Role of the Carbohydrazide (B1668358) Moiety in Activity Expression
The carbohydrazide moiety (-CONHNH2) is a cornerstone of the molecular architecture of this compound and its derivatives, playing a multifaceted role in their biological activity. It serves not only as a versatile chemical handle for synthesizing diverse compound libraries but also as a critical pharmacophoric element that directly participates in interactions with biological targets.
The carbohydrazide group is a key intermediate for creating a vast range of derivatives. It can be readily reacted with various electrophiles, such as aryl sulfonyl chlorides to form sulfonamides, or with aldehydes and ketones to produce hydrazones. mdpi.comnih.gov This synthetic accessibility has enabled the creation of extensive libraries for SAR studies. For example, isatin-indole conjugates, formed by condensing the carbohydrazide with isatin (B1672199) derivatives, have yielded potent antiproliferative agents. dovepress.comnih.govtandfonline.com
From a pharmacophoric standpoint, the carbohydrazide and its resulting hydrazone bridge are crucial for activity. The N-H groups within this moiety can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the active sites of enzymes and receptors. nih.gov Docking studies of indole-based hydrazide-hydrazone derivatives have revealed that the NH of the indole ring and the NH of the hydrazone moiety form strong hydrogen bonding interactions within the active site of target enzymes like cholinesterases. nih.gov The linker connecting the C3 of the indole to other parts of the molecule, which includes the carbohydrazide's carbonyl group, is also vital, with its length and composition influencing binding affinity. nih.gov The conjugation of the indole and isatin moieties through a carbohydrazide bridge has been predicted to result in promising anticancer leads, underscoring the importance of this linker in creating new bioactive compounds. nih.gov
Electrochemical Properties and Redox Behavior of 5 Fluoro 1h Indole 3 Carbohydrazide and Its Derivatives
Voltammetric Characterization
Voltammetric analysis, utilizing methods such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV), has been instrumental in characterizing the electrochemical profile of 5-Fluoro-1H-indole-3-carbohydrazide and its derivatives. nih.gov These studies are typically conducted using carbon-based electrodes, like the pencil graphite (B72142) electrode (PGE), in a suitable electrolyte solution such as a phosphate (B84403) buffer system (PBS). nih.gov
Cyclic voltammetry is a powerful technique used to probe the redox behavior of compounds. dtu.dk In studies of this compound and its sulfonamide derivatives, CV reveals key information about their oxidation processes. nih.gov When this compound was used as a model compound, its oxidation potential range was found to be comparable to that of its sulfonamide derivatives. nih.govresearchgate.net A minor couple is sometimes observed, which may be attributed to adsorption complications on the electrode surface. nih.govresearchgate.net
For the derivatives, CV scans typically show a single, well-defined anodic (oxidation) peak, with no corresponding peak on the reverse (cathodic) scan, indicating that the oxidation process is irreversible. nih.gov The effect of scan rate on the peak current (Ipa) provides insight into the nature of the electrochemical reaction. A linear relationship between the peak current and the scan rate suggests that the process is controlled by the adsorption of the molecule onto the electrode surface, rather than by diffusion from the bulk solution. researchgate.net This is further confirmed by plotting the logarithm of the peak current versus the logarithm of the scan rate (log Ipa vs. log ν); slope values in the range of 0.62 to 0.78 are indicative of a predominantly adsorption-controlled mechanism. researchgate.net
Table 1: Cyclic Voltammetry Data for Indole (B1671886) Sulfonamide Derivatives This table is representative of data typically generated in such studies. The specific values are derived from the analysis of sulfonamide derivatives of this compound.
| Derivative | Anodic Peak Potential (Epa) (V) | log Ipa vs. log ν Slope |
| A1 | 0.68 | 0.78 |
| A2 | 0.71 | 0.75 |
| A3 | 0.75 | 0.69 |
| A4 | 0.69 | 0.71 |
| A5 | 0.66 | 0.62 |
| A6 | 0.72 | 0.77 |
| A7 | 0.65 | 0.68 |
| A8 | 0.70 | 0.73 |
Data sourced from studies on N′-substituted benzenesulfonohydrazide (B1205821) derivatives of this compound. researchgate.net
Square Wave Voltammetry (SWV) is another advanced electrochemical technique known for its high sensitivity and speed, making it well-suited for both analytical applications and mechanistic studies. nih.govscispace.com The electrochemical behavior of this compound derivatives has been investigated in detail using SWV at a pencil graphite electrode. nih.govnih.gov This method provides enhanced current responses compared to CV, which is beneficial for quantitative analysis and for studying reaction kinetics. scispace.com The results from SWV complement the CV findings, confirming the oxidative behavior and providing further data on the redox properties of this class of compounds. nih.gov
Redox Behavior and Oxidation Mechanisms
The electrochemical oxidation of this compound and its derivatives is a complex, irreversible process that is dependent on factors like pH. nih.gov The primary site of oxidation is the indole moiety. nih.gov The general mechanism involves the transfer of electrons from the indole ring to the electrode surface. nih.gov
Determination of Fundamental Electrochemical Parameters
From the data obtained through cyclic voltammetry, several fundamental electrochemical parameters can be calculated to quantitatively describe the redox process. nih.govnih.gov For an irreversible, adsorption-controlled system, the Laviron equation is used to determine the electron transfer coefficient (αn) and the standard heterogeneous rate constant (kₛ). researchgate.net
The electroactive surface coverage (Γ) is another key parameter, which quantifies the amount of the substance adsorbed on the electrode surface. It can be calculated from the charge under the CV peak. researchgate.net These parameters are crucial for understanding the kinetics of the electron transfer process at the electrode-solution interface. researchgate.netnih.gov
Table 2: Electrochemical Parameters for Indole Sulfonamide Derivatives This table presents calculated parameters for various sulfonamide derivatives of this compound, demonstrating the application of electrochemical theory to experimental data.
| Derivative | Electron Transfer Coefficient (αn) | Standard Heterogeneous Rate Constant (kₛ) (s⁻¹) | Electroactive Surface Coverage (Γ) (mol/cm²) |
| A1 | 1.15 | 185.3 | 2.15 x 10⁻¹⁰ |
| A2 | 1.09 | 179.8 | 2.09 x 10⁻¹⁰ |
| A3 | 1.01 | 165.2 | 1.98 x 10⁻¹⁰ |
| A4 | 1.12 | 181.7 | 2.11 x 10⁻¹⁰ |
| A5 | 1.19 | 192.5 | 2.25 x 10⁻¹⁰ |
| A6 | 1.07 | 175.4 | 2.05 x 10⁻¹⁰ |
| A7 | 1.21 | 195.1 | 2.31 x 10⁻¹⁰ |
| A8 | 1.14 | 183.6 | 2.13 x 10⁻¹⁰ |
Parameters calculated from CV data for N′-substituted benzenesulfonohydrazide derivatives of this compound. researchgate.net
Electrochemical Insights into Structure-Activity Relationships
The investigation into the electrochemical properties of a series of related compounds, such as the derivatives of this compound, provides significant insights into their structure-activity relationships. nih.govnih.gov The redox potential and other electrochemical parameters are sensitive to the nature of the substituents on the core indole sulfonamide structure. nih.gov
By comparing the electrochemical data across a series of derivatives, correlations can be drawn between the electronic properties of the substituents (i.e., whether they are electron-donating or electron-withdrawing) and the ease of oxidation of the molecule. For instance, the presence of an electron-donating group, such as a methoxy (B1213986) group, on the aryl sulfonyl moiety can make the compound easier to oxidize (i.e., it oxidizes at a lower potential). Conversely, an electron-withdrawing group, like a nitro group, can make oxidation more difficult, shifting the peak potential to a more positive value. nih.gov This understanding of how molecular structure dictates redox behavior is valuable for designing molecules with specific electronic and, potentially, biological properties. nih.gov
Exploration of the 5 Fluoro 1h Indole 3 Carbohydrazide Scaffold in Drug Discovery Research
Development of Potential Anti-Cancer Agents
The 5-fluoro-1H-indole-3-carbohydrazide moiety has been a focal point in the design and synthesis of new anti-cancer agents. amanote.comnih.govscialert.netmdpi.comdergipark.org.tr Scientists have modified this core structure to create compounds with enhanced cytotoxicity and targeted mechanisms of action against various cancer cell lines.
Cytotoxicity and Antiproliferative Mechanisms
Derivatives of this compound have demonstrated significant cytotoxic effects against several human cancer cell lines. For instance, a series of isatin (B1672199)–indole (B1671886) conjugates, derived from this compound, exhibited potent antiproliferative activity against colorectal cancer cell lines HT-29 and SW-620. nih.gov Some of these compounds showed IC50 values in the nanomolar range, indicating high potency. nih.gov Specifically, certain conjugates displayed selective cytotoxicity against cancer cells while showing minimal effect on normal human skin fibroblast cells (HFF-1). nih.gov
In another study, novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides were synthesized and evaluated for their antitumor activity. nih.gov These compounds, particularly those in the (E)-N′-benzylidene-carbohydrazides series, exhibited strong cytotoxicity against human cancer cell lines including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). nih.gov Notably, compounds with a 4-chloro or 4-nitro substituent demonstrated exceptionally potent cytotoxicity, with IC50 values in the sub-micromolar to nanomolar range. tandfonline.com The mechanism of action for some of these derivatives is believed to involve the inhibition of key proteins in cancer cell survival pathways. nih.gov
| Compound Series | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| Isatin–indole conjugates | HT-29 (colorectal), SW-620 (colorectal) | Potent antiproliferative activity with IC50 values in the nanomolar range. Selective cytotoxicity against cancer cells. | nih.gov |
| (E)-N′-benzylidene-carbohydrazides | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | Strong cytotoxicity, with some derivatives having IC50 values between 0.011–0.001 µM. | nih.govtandfonline.com |
| Isatin-indole molecular hybrids | A549 (lung) | Compound 5m showed an IC50 value of 1.17 μM, approximately seven-fold more potent than sunitinib. | dovepress.com |
Cell Cycle Modulation Studies (e.g., G1, G2/M, S phase arrest)
The antiproliferative effects of this compound derivatives are often linked to their ability to modulate the cell cycle. Research has shown that certain compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
For example, a study on novel isatin–indole conjugates revealed that the most promising compounds induced cell cycle arrest at the G0/G1 phase in HT-29 colon cancer cells. researchgate.net Similarly, another investigation found that a specific hydrazone derivative caused a delay in the transition from the G0/G1 phase, leading to G0/G1 phase arrest in a tongue cancer cell line. waocp.org Furthermore, a different series of isatin-indole conjugates was found to cause an increase in the number of cells in the G1 phase, with a corresponding decrease in the G2/M and S phases in A549 lung cancer cells. dovepress.com In contrast, some 5-chloro-3-methylindole-2-carboxylic acid hydrazides were reported to arrest breast cancer cells (T47D) in the G2/M phase of the cell cycle, suggesting that the specific substitutions on the indole scaffold can influence the phase of cell cycle arrest. waocp.org
| Compound Series | Cancer Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| Isatin–indole conjugates | HT-29 (colon) | G0/G1 phase arrest | researchgate.net |
| Hydrazone derivative | Tongue cancer cell line | G0/G1 phase arrest | waocp.org |
| Isatin-indole conjugates | A549 (lung) | Increase in G1 phase, reduction in G2/M and S phases | dovepress.com |
| 5-chloro-3-methylindole-2-carboxylic acid hydrazides | T47D (breast) | G2/M phase arrest | waocp.org |
Caspase Activation Assays
Apoptosis, or programmed cell death, is a critical process in cancer therapy, and its induction is a key mechanism for many anti-cancer drugs. Caspases, a family of proteases, play a central role in executing apoptosis. Research has shown that derivatives of this compound can induce apoptosis by activating these crucial enzymes.
In a study of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, specific compounds were found to significantly activate caspases. tandfonline.com For instance, compounds 4b and 4f in this series increased caspase activity by 314.3% and 270.7%, respectively, relative to the procaspase-activating compound PAC-1. researchgate.net This demonstrates the potential of these derivatives to act as potent inducers of apoptosis in cancer cells. The activation of caspases is a critical step in the apoptotic pathway, and compounds that can effectively trigger this process are valuable candidates for further development as anti-cancer therapeutics. nih.gov
Investigation of Antiplatelet Aggregation Activity
Beyond their anti-cancer potential, derivatives of the this compound scaffold have been investigated for their ability to inhibit platelet aggregation. Platelet aggregation is a key process in thrombosis, and agents that can modulate this process have therapeutic potential in cardiovascular diseases.
Studies on N-substituted indole carbohydrazide (B1668358) derivatives have shown that these compounds can interfere with platelet aggregation. nih.gov The indole moiety, combined with a carbohydrazide group, forms a structure that can interact with platelet receptors or enzymes involved in the aggregation cascade. phytojournal.comnih.gov Research has explored various indole hydrazone derivatives, including those derived from indole-3-carboxaldehyde, for their antiplatelet effects. researchgate.net The findings suggest that the specific substitutions on the indole ring and the hydrazone moiety play a crucial role in determining the antiplatelet potency. researchgate.net
Research into Antimicrobial and Antifungal Properties
The this compound scaffold has also served as a template for the development of new antimicrobial and antifungal agents. amanote.commdpi.comresearchgate.net The emergence of drug-resistant microbial strains has created an urgent need for novel compounds with potent activity against a broad spectrum of pathogens.
Several studies have reported the synthesis of this compound derivatives with significant antimicrobial and antifungal properties. For example, a series of new 5-fluoro/chloro/bromo-N`-(4-aryl-1, 3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives were synthesized and screened for their biological activity. nih.gov Many of these compounds exhibited promising antifungal and antibacterial activities. [6, 10] Similarly, isatin-indole molecular hybrids have been synthesized and evaluated for their in vitro antimicrobial potential, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi. dovepress.com The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
| Compound Series | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| 5-fluoro/chloro/bromo-N`-(4-aryl-1, 3-thiazol-2-yl)-1H-indole-2-carbohydrazides | Various bacteria and fungi | Promising antimicrobial and antifungal activity. | scialert.netscialert.net |
| Isatin-indole molecular hybrids | Gram-positive and Gram-negative bacteria, fungi | Demonstrated in vitro antimicrobial potential. | mdpi.com |
Studies on Antiviral Activities
The exploration of the this compound scaffold has extended to the search for novel antiviral agents. mdpi.comnih.gov The indole nucleus is a component of several known antiviral drugs, suggesting its importance in the development of new antiviral therapies. nih.gov
Research has focused on synthesizing and evaluating derivatives of this compound for their activity against a range of viruses. For instance, new indolylthiosemicarbazides and their cyclized products, 4-thiazolidinones, have been synthesized and tested for in vitro antiviral activity against various DNA and RNA viruses. nih.gov Some of these compounds showed interesting activity against Coxsackie B4 virus. nih.gov Another study reported that a derivative of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole exhibited a significant antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru These findings highlight the potential of the this compound scaffold as a starting point for the development of new antiviral drugs.
Antioxidant Activity Evaluation
The antioxidant potential of derivatives synthesized from indole-2-carbohydrazide has been investigated through various assays, including the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and Ferric Reducing Antioxidant Power (FRAP) tests. unife.it Structure-activity relationship (SAR) studies have revealed that the antioxidant capacity is influenced by the number and position of hydroxyl groups on the arylidene moiety attached to the carbohydrazide. unife.it
For instance, in a series of arylidene-1H-indole-2-carbohydrazones, activity generally increased with the number of phenolic hydroxyl groups. unife.it The position of these groups was also critical; moving a hydroxyl group from the 2-position to the 3- or 4-position on the arylidene ring led to a progressive enhancement in antioxidant activity. unife.it Furthermore, the substitution of a 4-hydroxy group with a 4-diethylamino group restored antioxidant properties. unife.it Some indole derivatives have shown potent antioxidant activity, with IC50 values in the low micromolar range in DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. acs.org
| Compound Type | Key Structural Features | Antioxidant Activity Trend | Reference |
| Arylidene-1H-indole-2-carbohydrazones | Number and position of hydroxyl groups on the arylidene ring | Activity increases with the number of hydroxyl groups. Positional changes significantly impact activity. | unife.it |
| Halogen-substituted Indole-3-acetamides | Fluoro substitutions on the phenylacetamide moiety | A compound with two fluoro atoms at ortho and para positions showed moderate inhibition. | acs.org |
| Alkyl-substituted Indole-3-acetamides | Methyl, ethyl, and butyl groups | Dimethyl-substituted compounds showed superior activity compared to single methyl substitution. | acs.org |
Design of Alpha-Glucosidase Inhibitors
Alpha-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion and absorption. nih.govresearchgate.net The indole scaffold, particularly indole-carbohydrazide derivatives, has been explored for the development of new and potent α-glucosidase inhibitors. nih.gov
In one study, a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids were designed and synthesized. nih.gov All the synthesized derivatives exhibited excellent α-glucosidase inhibitory activity, with IC50 values ranging from 6.31 to 49.89 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). nih.gov The most potent compound in this series was found to be an uncompetitive inhibitor of α-glucosidase. nih.gov Other studies on indole-based compounds have also reported good to moderate inhibitory effects against both pancreatic α-amylase and intestinal α-glucosidase. researchgate.netresearchgate.net
| Compound Series | Range of IC50 Values (µM) | Most Potent Compound's IC50 (µM) | Comparison to Acarbose | Reference |
| Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids | 6.31 - 49.89 | 6.31 | Significantly more potent | nih.gov |
| Halogen-substituted Indole-3-acetamides | 1.09 - 2.38 | 1.09 | Exhibited good inhibition | acs.org |
Development of Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govresearchgate.net Indole derivatives have shown promise as tyrosinase inhibitors. nih.gov The synthesis of derivatives based on the indole core is a promising strategy for developing new tyrosinase inhibitors. nih.gov
A series of indole–thiourea derivatives containing thiosemicarbazone moieties at the 3-position were synthesized from indole-3-carbaldehyde. nih.gov One of these derivatives, compound 4b, demonstrated potent tyrosinase inhibitory activity with an IC50 of 5.9 ± 2.47 μM, outperforming the standard inhibitor kojic acid (IC50 = 16.4 ± 3.53 μM). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. nih.gov In another study, twenty-five indole-carbohydrazide derivatives were synthesized and evaluated for their tyrosinase inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net Structure-activity relationships indicated that a para-hydroxyl substituent on the aryl ring was crucial for high potency. researchgate.net
| Compound Series | Most Potent Compound | IC50 Value (µM) | Inhibition Type | Reference |
| Indole–thiourea derivatives | Compound 4b | 5.9 ± 2.47 | Competitive | nih.gov |
| Indole-carbohydrazide derivatives | Compound 4f (R= 4-OH) | 0.070 | Mixed-type | researchgate.net |
| Indole-carbohydrazide derivatives | Compound 8f (R= 4-OH) | 0.072 | Mixed-type | researchgate.net |
| Indole-carbohydrazide derivatives | Compound 19e | 0.19 | Mixed-type | researchgate.net |
Applications in Anti-Neurodegenerative Agent Design (e.g., 5-HT6R antagonists)
The serotonin (B10506) 5-HT6 receptor (5-HT6R) is a promising target for the treatment of cognitive deficits in neurodegenerative diseases like Alzheimer's disease. nih.govnih.govresearchgate.net Antagonists of this receptor have shown pro-cognitive effects in preclinical and initial clinical studies. nih.gov The indole scaffold is a key structural feature in many 5-HT6R antagonists. nih.gov
Researchers have designed and synthesized new 5-HT6R antagonists by combining structural elements from known antagonists. For example, the 6-fluoro-1H-indole moiety from idalopirdine (B1259171) and the 1-(2-methoxyphenyl)piperazine (B120316) fragment from SB-271046 were used to create a new series of potent antagonists. nih.gov This highlights the importance of the fluorinated indole core in achieving high affinity for the 5-HT6 receptor. nih.gov
Multifunctional Drug Design Strategies
Multifunctional drugs, or chimeric drugs, are single molecules that contain two or more pharmacophoric groups, each acting through a different mechanism. jst.go.jp This approach offers advantages such as improved pharmacokinetics and reduced potential for drug-drug interactions. jst.go.jp The this compound scaffold has been utilized in the design of such multifunctional agents.
For example, chimeric molecules have been created by combining the fluoroquinolone antibiotic ciprofloxacin (B1669076) with heterocyclic moieties like isatin, which is derived from indole. jst.go.jp In one study, a ciprofloxacin derivative with a fluoro-substituted isatin moiety showed superior antibacterial activity compared to ciprofloxacin alone. jst.go.jp These hybrid compounds demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis. jst.go.jp The indole moiety is also a component of multifunctional compounds designed to have both antioxidant and antiproliferative activities. unife.it
Future Perspectives and Emerging Research Avenues
Novel Synthetic Methodologies and Green Chemistry Advances for Indole-Carbohydrazides
The synthesis of indole-carbohydrazides is evolving with a strong emphasis on environmentally benign and efficient methods. Traditional synthetic routes are often being replaced by greener alternatives that offer advantages like shorter reaction times, higher yields, and the use of less hazardous reagents. nih.gov
Key Green Chemistry Approaches:
Microwave-Assisted Synthesis: This technique has emerged as a rapid and efficient method for synthesizing indole (B1671886) derivatives. nih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov
Ultrasound-Promoted Reactions: Sonication is another green technique being explored for the synthesis of heterocyclic compounds, offering a cleaner and more efficient reaction profile.
Use of Green Solvents: There is a growing trend to replace traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents.
Catalysis: The development of novel catalysts, including nanocatalysts and reusable catalysts, is a key area of research to improve the efficiency and sustainability of indole synthesis. nih.gov For instance, the synthesis of some hydrazide derivatives has been efficiently catalyzed by L-proline in an aqueous ethanol (B145695) medium, representing a green and effective method. mdpi.com
A common step in the synthesis of carbohydrazide (B1668358) derivatives involves the reaction of a corresponding ester with hydrazine (B178648) hydrate. nih.govwho.int In the context of 5-Fluoro-1h-indole-3-carbohydrazide, this would typically involve the hydrazinolysis of a 5-fluoro-1H-indole-3-carboxylate. Green chemistry principles are being applied to optimize this and other steps in the synthetic pathway.
Advanced Computational Approaches for Scaffold Optimization and Target Prediction
In silico methods are becoming indispensable in the rational design and optimization of drug candidates. dovepress.com For indole-carbohydrazide scaffolds, computational tools are being used to predict their biological activity, understand their mechanism of action, and guide the synthesis of more potent and selective derivatives.
Computational Techniques in Drug Design:
| Computational Method | Application in Indole-Carbohydrazide Research |
| Molecular Docking | Predicts the binding affinity and orientation of a ligand (e.g., a this compound derivative) within the active site of a biological target. researchgate.net This helps in understanding the molecular basis of activity and in designing modifications to improve binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity. QSAR studies can predict the activity of unsynthesized compounds and guide the optimization of the lead structure. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps in identifying potential liabilities early in the drug discovery process. dovepress.com |
For example, molecular docking studies on indole derivatives have been used to investigate their binding to various enzymes, such as tubulin and α-glucosidase, providing a rationale for their observed biological activities. nih.govresearchgate.net
Rational Design of Next-Generation Indole-Carbohydrazide Derivatives for Specific Biological Targets
The rational design of new drug candidates is a key focus of modern medicinal chemistry. tandfonline.com This approach involves modifying a lead compound, such as this compound, to enhance its activity against a specific biological target while minimizing off-target effects.
A recent study involved the synthesis of a new series of indole-based-sulfonamide derivatives starting from this compound. These derivatives were synthesized by treating the parent compound with different aryl-sulfonyl chlorides. researchgate.net This exemplifies the use of this compound as a scaffold for creating new chemical entities with potentially novel biological activities.
The design of hybrid molecules, where the indole-carbohydrazide scaffold is combined with other pharmacophores, is a promising strategy. For instance, indole-triazole hybrids have been synthesized and evaluated for their anticancer activity. researchgate.net
Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new derivatives. nih.gov By systematically modifying the structure of the lead compound and evaluating the effect on biological activity, researchers can identify the key structural features required for potency and selectivity.
Exploration of New Pharmacological Targets Modulated by Indole-Carbohydrazide Structures
The indole-carbohydrazide scaffold has demonstrated a wide range of biological activities, suggesting that it can interact with multiple pharmacological targets. mdpi.com While much research has focused on established targets, there is a growing interest in exploring novel targets for these compounds.
Emerging Therapeutic Areas for Indole Derivatives:
Neurodegenerative Diseases: Indole derivatives are being investigated for their potential in treating conditions like Alzheimer's disease. tandfonline.com
Infectious Diseases: The indole scaffold is being explored for the development of new antibacterial, antifungal, and antiviral agents. mdpi.com
Metabolic Disorders: Some indole-carbohydrazide derivatives have been identified as potent α-glucosidase inhibitors, suggesting their potential in the management of diabetes. researchgate.net
The discovery of new pharmacological targets often involves screening campaigns where libraries of compounds are tested against a wide range of biological assays. High-throughput screening and other modern drug discovery technologies are facilitating the identification of novel activities for established chemical scaffolds like indole-carbohydrazide. The versatility of the indole ring suggests that derivatives of this compound could be valuable probes for exploring new biological pathways and identifying novel therapeutic targets.
Q & A
Basic Research Questions
Q. What is a reliable synthetic route for preparing 5-Fluoro-1H-indole-3-carbohydrazide?
- Methodology : A standard approach involves converting the methyl ester derivative (e.g., 5-Fluoro-1H-indole-3-carboxylic acid methyl ester) to the carbohydrazide via hydrazinolysis. React the ester with excess hydrazine hydrate in a refluxing ethanol or methanol solvent system for 4–6 hours. After cooling, precipitate the product by dilution with ice water, followed by filtration and recrystallization from ethanol .
- Key Considerations : Monitor reaction progress using TLC (e.g., 70:30 ethyl acetate/hexane) and optimize reaction time to minimize byproducts.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Characterization Workflow :
- 1H/13C/19F NMR : Assign peaks to confirm the indole backbone, fluorine substituent, and hydrazide moiety. For example, the hydrazide NH2 protons typically appear as a broad singlet at δ 4.2–4.5 ppm .
- HRMS : Validate the molecular ion peak ([M+H]+) to confirm the molecular formula (e.g., C9H7FN3O requires m/z 208.0622).
- TLC : Use silica gel plates with fluorescent indicator to assess purity and monitor reactions .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
- Protocol :
Grow crystals via slow evaporation in a DMSO/water or ethanol/water system.
Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Solve the structure using SHELXS (direct methods) and refine with SHELXL (full-matrix least-squares). Hydrogen bonding networks can be visualized using ORTEP for Windows .
- Example : A related indole carbohydrazide derivative (5-Fluoro-1H-indole-2-carbohydrazide) exhibited a triclinic P 1 space group with hydrogen bonds between NH groups and adjacent carbonyl oxygen atoms .
Q. How do hydrogen bonding patterns influence the solid-state properties of this compound?
- Analysis Framework :
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O=C) using Etter’s notation (e.g., motifs for dimeric interactions).
- Thermal Stability : Correlate hydrogen bond strength (via DFT calculations) with melting points or decomposition temperatures observed in TGA/DSC .
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Case Study : For introducing triazole rings (e.g., via CuAAC "click" chemistry):
- Use CuI (10 mol%) in PEG-400/DMF at 25°C for 12 hours.
- Monitor regioselectivity using 19F NMR to track electronic effects of the fluorine substituent on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
